3-Hydroxy-2-nitrobenzoic acid
Description
Contextualization within Benzoic Acid Chemistry
3-Hydroxy-2-nitrobenzoic acid, a substituted derivative of benzoic acid, holds a significant position in the landscape of organic chemistry. rasayanjournal.co.in Benzoic acid and its derivatives are characterized by a benzene (B151609) ring attached to a carboxylic acid group. The specific properties and reactivity of these compounds are heavily influenced by the nature and position of other functional groups on the aromatic ring. In the case of this compound, the presence of a hydroxyl (-OH) group at the third position and a nitro (-NO₂) group at the second position dramatically alters the electron distribution and, consequently, the chemical behavior of the parent benzoic acid molecule. cymitquimica.com
The hydroxyl group is an electron-donating group, which tends to increase the electron density on the benzene ring, particularly at the ortho and para positions. Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position. The interplay between these two substituents, along with the carboxylic acid group, results in a unique electronic and steric environment. This intricate substitution pattern makes this compound a valuable building block in the synthesis of more complex molecules. guidechem.com Its structure allows for a variety of chemical transformations, including reactions involving the carboxylic acid, hydroxyl, and nitro groups, enabling the construction of diverse molecular architectures.
Overview of Emerging Research Trajectories for this compound
Recent research has highlighted the potential of this compound across several scientific disciplines. Its utility as a versatile precursor in organic synthesis is a primary focus, with researchers exploring its application in the creation of novel compounds with potential biological activities. rasayanjournal.co.inguidechem.com The inherent functionalities of the molecule provide multiple reaction sites for derivatization, allowing for the systematic modification of its structure to achieve desired properties.
One notable area of investigation is its use as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, a technique used for analyzing large biomolecules. sigmaaldrich.com Furthermore, derivatives of this compound are being explored for their potential in medicinal chemistry. For instance, related heterocyclic compounds have been investigated for their neurological activity. google.com The compound also serves as a key intermediate in the synthesis of various dyes and pigments. guidechem.com The ongoing exploration of this compound and its derivatives is expected to uncover new applications and further solidify its importance in advanced chemical research. maiaresearch.com
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 602-00-6 nih.gov |
| Molecular Formula | C₇H₅NO₅ nih.gov |
| Molecular Weight | 183.12 g/mol nih.gov |
| Appearance | White to light yellow crystal powder lookchem.com |
| Melting Point | 179-181 °C lookchem.com |
| Boiling Point | 362.9 °C at 760 mmHg lookchem.com |
| Solubility | Sparingly soluble in water. Slightly soluble in DMSO and Methanol. guidechem.comlookchem.com |
| Hydrogen Bond Donor Count | 2 guidechem.com |
| Hydrogen Bond Acceptor Count | 5 guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDBKQKRDJPBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975623 | |
| Record name | 3-Hydroxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-00-6 | |
| Record name | 602-00-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-Hydroxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-2-nitrobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 2 Nitrobenzoic Acid
Advanced Synthetic Routes for 3-Hydroxy-2-nitrobenzoic Acid
The synthesis of this compound is a nuanced process, often requiring careful control of reaction conditions to achieve the desired substitution pattern on the benzene (B151609) ring. Researchers have developed several approaches, including regioselective nitration, selective hydroxylation, and comprehensive multi-step syntheses.
Regioselective Nitration Processes for Benzoic Acid Precursors
The direct nitration of 3-hydroxybenzoic acid is a common method for synthesizing its nitro derivatives. vulcanchem.com However, this reaction can lead to a mixture of isomers. Achieving regioselectivity, specifically the introduction of a nitro group at the C2 position, is a significant challenge. The hydroxyl group at C3 and the carboxylic acid group at C1 direct the incoming nitro group to different positions.
One approach to control regioselectivity involves the use of specific nitrating agents and conditions. For instance, nitration of 3-hydroxybenzoic acid using fuming nitric acid in nitrobenzene (B124822) can yield the 4-nitro isomer. prepchem.com To favor the 2-nitro isomer, alternative strategies are often necessary. Some methods employ milder nitrating agents to minimize the formation of byproducts and improve selectivity. scispace.com An aqueous solution of sodium dodecylsulfate with dilute nitric acid at room temperature has been reported as a mild medium for the nitration of aromatic compounds with high regioselectivity. rsc.org
Another strategy involves the nitration of a precursor where the desired regiochemistry is already established or can be directed. For example, the nitration of o-toluic acid primarily yields the 2-methyl-5-nitrobenzoic acid isomer over the 2-methyl-3-nitrobenzoic acid, highlighting the directing effects of existing substituents. google.com
Selective Hydroxylation Strategies
An alternative to direct nitration is the selective hydroxylation of a pre-functionalized nitrobenzoic acid. This approach can be advantageous when the desired nitro-substituted precursor is more readily available. For instance, starting with 2-nitrobenzoic acid, a selective hydroxylation at the C3 position would yield the target molecule. While direct hydroxylation of aromatic rings can be challenging, various methods have been explored in organic synthesis.
One documented pathway involves the reduction of a nitro group to an amine, followed by diazotization and subsequent hydrolysis to introduce a hydroxyl group. For example, the preparation of 3-hydroxy-2-methylbenzoic acid starts from 2-methyl-3-nitrobenzoic acid, which is reduced to 3-amino-2-methylbenzoic acid. google.com This amino derivative is then diazotized and boiled to yield the hydroxylated product. google.com A similar multi-step approach could theoretically be applied to synthesize this compound.
Multistep Synthesis Approaches and Optimization
Due to the challenges of achieving high regioselectivity in a single step, multistep synthesis is often the most practical approach for obtaining pure this compound. libretexts.org These routes typically involve a series of reactions that build the molecule with the desired substitution pattern, often utilizing protecting groups to control reactivity.
Derivatization Strategies and Novel Analogue Synthesis of this compound
The functional groups of this compound—the carboxylic acid, hydroxyl, and nitro groups—provide multiple sites for chemical modification, enabling the synthesis of a diverse range of novel analogues.
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is readily converted into esters and amides, which are valuable intermediates in organic synthesis.
Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. iajpr.com Various methods have been developed for the esterification of nitrobenzoic acids. google.commdpi.com For instance, direct esterification of a nitrobenzoic acid with glycerol (B35011) can be performed at temperatures above 100°C using a soluble acid catalyst and an entraining liquid to remove water. google.com Another method utilizes N-bromosuccinimide (NBS) as a catalyst for the esterification of carboxylic acids with alcohols under mild conditions. mdpi.com
Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation is fundamental in the synthesis of many biologically active molecules. Direct amidation can be challenging and often requires activating agents. diva-portal.org Reagents such as B(OCH2CF3)3 have been shown to be effective for the direct amidation of carboxylic acids with amines. acs.org Another approach involves converting the carboxylic acid to a more reactive derivative, like an acid chloride, before reacting it with an amine. diva-portal.org
Functionalization of the Hydroxyl Group (e.g., Protection, Etherification)
The hydroxyl group of this compound can be functionalized through protection or etherification to introduce new properties or to facilitate subsequent reactions.
Protection of the hydroxyl group is often necessary during other chemical transformations to prevent unwanted side reactions. This can be achieved by converting the hydroxyl group into an ether or an ester, which can later be removed to regenerate the hydroxyl group.
Etherification involves the conversion of the hydroxyl group into an ether. Williamson etherification is a common method, though it may have limitations. mdpi.com For example, the etherification of 5-hydroxy-2-nitrobenzoic acid with alkyl halides has been explored as a route to synthesize precursors for molecular electrets. mdpi.com Microwave-assisted synthesis has been shown to be an effective technique for the etherification of 2-nitrobenzoic acid derivatives. researchgate.net
Modifications of the Nitro Group (e.g., Reduction to Amine)
The reduction of the nitro group in this compound to an amino group is a fundamental transformation that yields 3-amino-2-hydroxybenzoic acid, also known as 3-aminosalicylic acid. biosynth.comsigmaaldrich.com This conversion is significant as it opens pathways to various other functionalizations and is a key step in the synthesis of many compounds with potential pharmaceutical applications. biosynth.compubcompare.ai
Several methods have been employed for this reduction, with catalytic hydrogenation being a prominent and efficient approach. This method often utilizes catalysts such as palladium on carbon (Pd/C). google.com The process involves treating the nitro compound with an aqueous solution of a formate, like sodium formate, in the presence of the hydrogenation catalyst. google.com The reaction can be carried out at temperatures up to the boiling point of the solution and across a wide pH range, from 2 to 12. google.com
Another established method for the reduction of nitroarenes is the use of metallic iron in an acidic medium, a classic method known as the Béchamp reduction. unimi.it While historically significant, this method is becoming less common in industrial applications due to the large amounts of iron oxide by-products. unimi.it Other reducing agents, such as tin(II) chloride in the presence of hydrochloric acid, have also been successfully used to convert nitrobenzoic acid derivatives to their corresponding amino compounds. For instance, 4-hydroxy-3-nitrobenzoic acid can be reduced to 3-amino-4-hydroxybenzoic acid with tin(II) chloride and concentrated HCl. chemicalbook.com
The general mechanism for the reduction of a nitro group to an amine, as proposed by Haber, can proceed through two main pathways: a direct route and a condensation route. unimi.it In the direct route, the nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. unimi.it The condensation route involves the reaction between the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced to an azo compound, a hydrazo compound, and ultimately the amine. unimi.it
The choice of reducing agent and reaction conditions is crucial as it can influence the selectivity and yield of the desired amino product, especially when other reducible functional groups are present in the molecule. organic-chemistry.org For example, the combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine provides a mild, metal-free method for the reduction of both aromatic and aliphatic nitro groups, showing good functional group tolerance. organic-chemistry.org
Below is a table summarizing various methods for the reduction of nitro compounds:
| Reducing Agent/System | Catalyst | Key Features | Reference(s) |
| Aqueous Formate Solution | Palladium on Carbon (Pd/C) | Operates at temperatures up to boiling and a wide pH range (2-12). | google.com |
| Metallic Iron | Acidic Medium (e.g., HCl) | Known as the Béchamp reduction; produces iron oxide by-products. | unimi.it |
| Tin(II) Chloride | Hydrochloric Acid | Effective for reducing nitrobenzoic acid derivatives. | chemicalbook.com |
| Trichlorosilane (HSiCl₃) / Tertiary Amine | None (Metal-free) | Mild conditions with good functional group tolerance. | organic-chemistry.org |
Halogenation and Other Aromatic Substitutions
The reactivity of this compound in electrophilic aromatic substitution reactions is significantly influenced by the directing effects of its substituents: the hydroxyl (-OH), nitro (-NO₂), and carboxylic acid (-COOH) groups. scbt.com The hydroxyl group is an activating, ortho-, para-directing group, while the nitro and carboxylic acid groups are deactivating, meta-directing groups. total-synthesis.com The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making electrophilic substitution more challenging compared to benzene. scbt.comtotal-synthesis.com
Halogenation:
Halogenation of benzoic acid derivatives can be achieved through various methods. For instance, decarboxylative halogenation, also known as the Hunsdiecker reaction, involves the reaction of a silver salt of the carboxylic acid with a halogen. acs.org However, for hydroxybenzoic acids, electrophilic halogenation can occur, where excessive halogenation can lead to ipso-substitution at the carboxyl group position, followed by decarboxylation. acs.org
Specifically for this compound derivatives, the positions available for substitution are C4, C5, and C6. Given the directing effects, electrophilic attack is most likely to occur at the position para to the activating hydroxyl group (C5) or ortho to it (C1, which is already substituted, and C3, which is also substituted). The deactivating groups will direct incoming electrophiles to the meta positions relative to them. For the nitro group at C2, this would be C4 and C6. For the carboxyl group at C1, this would be C3 and C5. The interplay of these effects will determine the final regioselectivity of the substitution.
For example, the synthesis of 4-bromo-3-hydroxy-2-nitrobenzoic acid has been reported, indicating that bromination can occur at the C4 position. chemscene.com Similarly, the chlorination of 3-methyl-4-nitrophenol, a related compound, can lead to the formation of chloro-5-hydroxy-2-nitrobenzoic acid, suggesting that chlorination can occur at the position ortho to the hydroxyl group. researchgate.net
Other Aromatic Substitutions:
The presence of the nitro group, a strong deactivating group, generally hinders Friedel-Crafts alkylation and acylation reactions on the aromatic ring. total-synthesis.com Nitration of substituted benzoic acids is also a common electrophilic aromatic substitution. For instance, the nitration of 3-hydroxybenzaldehyde (B18108) typically occurs at the para position to the hydroxyl group. The synthesis of 3-hydroxy-2,4,6-trinitrobenzoic acid from the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT) demonstrates that multiple nitro groups can be introduced onto the benzene ring under specific conditions.
The following table provides examples of halogenated and other substituted derivatives of this compound:
| Derivative | Substituent and Position | Reference(s) |
| 4-Bromo-3-hydroxy-2-nitrobenzoic acid | Bromine at C4 | chemscene.com |
| 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | Fluorine at C5 | cymitquimica.com |
| Chloro-5-hydroxy-2-nitrobenzoic acid | Chlorine at C5 | researchgate.net |
| 3-Hydroxy-2,4,6-trinitrobenzoic acid | Nitro groups at C4 and C6 |
Synthesis of Metal Complexes and Chelates of this compound Derivatives
Nitrobenzoic acids and their derivatives are versatile ligands in coordination chemistry due to the various coordination modes offered by the carboxylate and nitro groups. mdpi.com The resulting metal complexes have garnered interest for their potential biological activities and diverse structural architectures. mdpi.comiosrjournals.org
Substituted salicylic (B10762653) acids, including derivatives of this compound, act as ligands that can form stable chelates with a variety of transition metal ions. The coordination typically involves the ionized hydroxyl group and an oxygen atom from the carboxylic group, forming a bidentate chelate. researchgate.net This mode of coordination is common for α-hydroxy carboxylic acids. researchgate.net
The stability of these metal complexes is influenced by several factors, including the nature of the metal ion and the substituents on the salicylic acid ring. colab.wsnih.gov The presence of electron-withdrawing groups, such as the nitro group, can affect the acidity of the phenolic proton and the carboxyl group, thereby influencing the stability constants of the resulting complexes. colab.wslibretexts.org
The coordination of these ligands to a metal center can lead to various geometries, such as tetrahedral or square planar, depending on the metal ion and the ligand-to-metal ratio. uobaghdad.edu.iq For example, a copper(II) complex with a derivative of this compound was found to have a square planar geometry. uobaghdad.edu.iq In some cases, the carboxylate group can act as a unidentate ligand. rsc.org
The study of the thermodynamic parameters of complex formation, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provides insights into the stability and driving forces of the chelation process. For a series of transition metal complexes with substituted salicylic acids, the stability order was found to be Zn(II) < Cu(II) > Ni(II) > Co(II) > Mn(II). The higher stability of the Cu(II) complexes is often attributed to the Jahn-Teller effect. rsc.org
The synthesis of transition metal complexes with derivatives of this compound is typically achieved by reacting a salt of the metal ion with the ligand in a suitable solvent. iosrjournals.orgresearchgate.net The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques.
Common characterization methods include:
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the hydroxyl, carboxyl, and nitro groups upon complexation. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and determine its geometry. uobaghdad.edu.iq
Elemental Analysis: To determine the empirical formula of the complex and the ligand-to-metal ratio. researchgate.net
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. uobaghdad.edu.iq
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the metal ion. uobaghdad.edu.iq
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state. researchgate.netacs.org
A variety of transition metal complexes with substituted salicylic acids have been synthesized and studied, including those of Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). iosrjournals.orgresearchgate.net For instance, complexes of Fe(III) with substituted salicylic acids have been investigated, revealing the formation of 1:1 and 1:2 metal-ligand complexes. colab.ws The synthesis of complexes with mixed ligands, such as 2-nitrobenzoic acid and diethanolamine (B148213) with a nickel center, has also been reported. mdpi.com
The following table summarizes some of the transition metal complexes formed with derivatives of salicylic acid, which provides a basis for understanding the potential complexes of this compound.
| Metal Ion | Ligand Type | Coordination and Geometry | Reference(s) |
| Fe(III) | Substituted Salicylic Acids | 1:1 and 1:2 complexes | colab.ws |
| Cu(II) | Substituted Salicylic Acids | Bidentate chelation (O,O), Square planar geometry | uobaghdad.edu.iq |
| Ni(II) | 2-Nitrobenzoic acid and Diethanolamine | Mixed ligand complex | mdpi.com |
| Mn(II), Co(II), Zn(II) | Substituted Salicylic Acids | Bidentate chelation (O,O), Tetrahedral geometry | uobaghdad.edu.iq |
Ligand Design and Coordination Chemistry
Catalytic Approaches in this compound Chemistry
Catalysis plays a crucial role in the derivatization of this compound, enabling efficient and selective transformations. Lewis acid catalysis, in particular, has been explored for various reactions involving similar substrates.
Lewis acids are electron pair acceptors and can be effective catalysts for a variety of organic transformations, including Friedel-Crafts reactions, esterifications, and additions to carbonyl groups. rsc.orgresearchgate.netscience.gov In the context of this compound and its derivatives, Lewis acid catalysis can be employed to activate the molecule for subsequent reactions.
For example, metal triflates, such as scandium triflate (Sc(OTf)₃), have been shown to be effective Lewis acid catalysts for the Friedel-Crafts alkylation of electron-rich aromatics with 3-hydroxy-2-oxindoles, which share some structural similarities with the subject compound. rsc.org These catalysts can also facilitate the addition of malonates to 3-hydroxy-2-oxindoles. nih.gov The mechanism often involves the in-situ generation of a reactive intermediate. nih.gov
The catalytic activity of various metallic Lewis acids, including Cu(OTf)₂, Yb(OTf)₃, and InCl₃, has been investigated for the acetylation of alcohols. researchgate.net Such catalysts could potentially be used for the esterification of the carboxylic acid group or the acetylation of the hydroxyl group in this compound.
Triazolium salts have also been identified as a new class of nitrenium-based Lewis acids that can catalyze hydrosilylation-deoxygenation reactions under mild conditions. organic-chemistry.org This opens up possibilities for the reduction of functional groups in derivatives of this compound.
The choice of Lewis acid catalyst is critical and depends on the specific transformation desired. The strength of the Lewis acid, its compatibility with the functional groups present in the substrate, and the reaction conditions all play a significant role in the outcome of the reaction. science.gov
Below is a table of potential Lewis acid-catalyzed reactions for the derivatization of this compound, based on literature for similar compounds.
| Reaction Type | Catalyst | Potential Application for this compound | Reference(s) |
| Friedel-Crafts Alkylation | Metal Triflates (e.g., Sc(OTf)₃) | Alkylation of the aromatic ring. | rsc.org |
| Acetylation/Esterification | Metal Triflates (e.g., Yb(OTf)₃), InCl₃ | Esterification of the carboxylic acid or acetylation of the hydroxyl group. | researchgate.net |
| Malonate Addition | Metal Triflates | Addition to a derivative with a suitable electrophilic center. | nih.gov |
| Hydrosilylation-Deoxygenation | Triazolium Salts | Reduction of functional groups in derivatives. | organic-chemistry.org |
Green Chemistry Principles in Synthetic Route Design
The synthesis of this compound and its derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Research in this area focuses on developing cost-effective, industry-viable processes that are both efficient and environmentally benign. rasayanjournal.co.in Key strategies include the use of less hazardous reagents, milder reaction conditions, and processes that offer high yields and selectivity to minimize waste.
Another example is the synthesis of 3-hydroxyl-4-nitrobenzoic acid from m-cresol, a readily available and low-cost raw material. The process involves nitration followed by oxidation using hydrogen peroxide (H₂O₂) as the oxidant. This method is noted for its simple operation, low byproduct generation, high yield, and mild environmental conditions, making it suitable for large-scale industrial application. google.com The use of H₂O₂ is particularly advantageous from a green chemistry perspective as its primary byproduct is water.
Furthermore, an environmentally friendly nitration process has been developed for the synthesis of 5-methyl-2-nitrobenzoic acid using a mixture of nitric acid (HNO₃) and acetic anhydride (B1165640) (Ac₂O). This method boasts high selectivity and a green nitrating process, which makes the reaction rate easier to control. researchgate.net Such approaches, which avoid harsh traditional nitrating agents, are central to designing greener synthetic routes for nitroaromatic compounds. The synthesis of novel hybrid ester derivatives of 3-hydroxybenzoic acid has also been achieved using methods that adhere to green chemistry parameters, employing dehydrating agents like DCC (N,N'-dicyclohexylcarbodiimide) to achieve good yields. rasayanjournal.co.in
These examples highlight a trend towards incorporating green chemistry principles into the synthesis of substituted benzoic acids, focusing on economic efficiency, operational simplicity, and reduced environmental footprint.
Table 1: Comparison of Synthetic Approaches for Nitrobenzoic Acid Derivatives Guided by Green Principles
| Starting Material | Key Reagents/Conditions | Green Chemistry Aspects | Target Compound | Reference |
| 3-alkoxy-4-acetoxybenzaldehyde | Nitration, Deacetylation, Methylation, Oxidation | High yield, simple operation, low cost, environmental protection | 3-hydroxy-4-methoxy-2-nitrobenzoic acid | google.com |
| m-Cresol | Concentrated nitric acid, H₂O₂ | Low-cost material, mild conditions, high yield, low byproducts | 3-hydroxyl-4-nitrobenzoic acid | google.com |
| Methyl 3-methylbenzoate | HNO₃/Ac₂O | High selectivity, controlled reaction rate, green nitrating process | 5-methyl-2-nitrobenzoic acid | researchgate.net |
| 3-hydroxybenzoic acid | DCC (dehydrating agent) | Cost-effective, good yield | Hybrid ester derivatives of 3-hydroxybenzoic acid | rasayanjournal.co.in |
Reaction Mechanisms and Pathways Involving this compound Transformation
The chemical behavior of this compound is dictated by its functional groups: the carboxylic acid, the hydroxyl group, and the nitro group. These groups allow the molecule to undergo several important transformations, including decarboxylation, reduction, and electrophilic substitution.
The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. scbt.com The hydroxyl group can participate in hydrogen bonding and direct incoming electrophiles. scbt.com
Decarboxylation:
The thermal decarboxylation of nitrobenzoic acids has been studied to understand their reaction mechanisms. The process can occur through either a unimolecular (SE1) or bimolecular (SE2) electrophilic substitution mechanism, largely dependent on the position of the substituents and the nature of the solvent. oup.comrsc.org
For m- and p-nitrobenzoic acids, the decarboxylation is typically a first-order reaction that follows the SE1 mechanism. This mechanism is facilitated in basic solvents like aniline. oup.com However, for ortho-substituted isomers like this compound, the mechanism can shift. The presence of substituents in the ortho position can sterically hinder the coplanarity of the nitro group with the benzene ring, diminishing its deactivating resonance effect. oup.com
The decarboxylation of hydroxybenzoic acids, particularly those with hydroxyl groups at the ortho and para positions, is believed to proceed via an SE2 mechanism. This mechanism involves the attack of a proton or a protonated solvent on the carbon atom adjacent to the carboxyl group. rsc.org The electron-donating nature of the hydroxyl group increases the electron density on this carbon atom, facilitating the electrophilic attack. rsc.org Given the structure of this compound, its decarboxylation mechanism is likely complex, influenced by both the electron-withdrawing nitro group and the electron-donating hydroxyl group.
Reduction:
The nitro group of this compound can be reduced to an amino group. This transformation is a common reaction for nitroaromatic compounds. For example, the electrochemical reduction of m-nitrobenzoic acid has been studied, indicating that such transformations can be carried out under controlled conditions to yield the corresponding amino derivative. researchgate.net The reduction of the related compound 3-hydroxy-2,4,6-trinitrobenzoic acid with tin is known to produce 2,4,6-triaminobenzoic acid. Similarly, the nitro group in 3-hydroxy-4-nitrobenzaldehyde (B145838) can be reduced to an amino group, yielding 3-hydroxy-4-aminobenzaldehyde. This suggests that this compound can be converted to 3-hydroxy-2-aminobenzoic acid through a similar reduction pathway.
Other Transformations:
Oxidation: While the benzene ring is somewhat deactivated by the nitro group, the compound can be further oxidized under specific conditions to yield different products.
Electrophilic Aromatic Substitution: The reactivity of this compound in electrophilic aromatic substitution reactions is influenced by the directing effects of both the hydroxyl and nitro groups. The hydroxyl group is an activating, ortho-para director, while the nitro group is a deactivating, meta director. This interplay governs the position of further substitution on the aromatic ring. scbt.com
Table 2: Key Transformations of this compound and Related Compounds
| Transformation | Reagents/Conditions | Product Type | Mechanistic Notes | Reference |
| Decarboxylation | Heating in a solvent (e.g., glycerol) | Nitro-phenol derivative | Can proceed via SE1 or SE2 mechanism, influenced by substituents and solvent. oup.comrsc.org | oup.comrsc.org |
| Reduction of Nitro Group | Electrochemical methods, reducing agents (e.g., tin) | Amino-hydroxybenzoic acid | The nitro group is reduced to a primary amine. | researchgate.net |
| Oxidation | Oxidizing agents (e.g., nitric acid, potassium dichromate) | Various oxidation products | The specific product depends on the strength of the oxidizing agent and reaction conditions. | |
| Electrophilic Substitution | Electrophiles (e.g., in nitration, halogenation) | Substituted derivatives | The position of substitution is directed by the existing -OH and -NO₂ groups. | scbt.com |
Spectroscopic Investigations and Structural Elucidation of 3 Hydroxy 2 Nitrobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra provides detailed information about the connectivity and chemical environment of each atom in 3-Hydroxy-2-nitrobenzoic acid.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the three protons on the aromatic ring, as well as exchangeable protons from the hydroxyl and carboxylic acid groups. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The aromatic protons would appear as a complex multiplet system due to spin-spin coupling. The acidic protons of the carboxyl and hydroxyl groups typically appear as broad singlets at lower field, with their exact positions being dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This data is based on computational predictions and not direct experimental measurement.)
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-H | 7.2 - 7.8 |
| Hydroxyl-OH | Variable (Broad) |
Data table is illustrative, based on general principles and predicted data from chemical databases.
The ¹³C NMR spectrum provides information on all seven carbon atoms in the this compound molecule. The carbonyl carbon of the carboxylic acid is typically found at the lowest field (highest ppm value). The carbons directly attached to the electron-withdrawing nitro group and the electronegative oxygen of the hydroxyl group are also significantly shifted.
As with ¹H NMR, detailed experimental ¹³C NMR data from published research is scarce. Predicted data serves as a useful guide to the carbon framework.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is based on computational predictions and not direct experimental measurement.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~168-172 |
| C-NO₂ | ~148-152 |
| C-OH | ~155-160 |
| C-COOH | ~125-130 |
Data table is illustrative, based on general principles and predicted data from chemical databases such as those found on ChemExper.
Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals and thus confirming the substitution pattern of the aromatic ring. These techniques reveal correlations between coupled nuclei, either through bonds (COSY, HMBC) or directly attached (HSQC). However, specific studies applying these advanced techniques to this compound are not prominently featured in the available scientific literature.
¹³C NMR Analysis for Carbon Framework
Vibrational Spectroscopy: FT-IR and FT-Raman Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying functional groups and studying non-covalent interactions like hydrogen bonds.
The FT-IR and FT-Raman spectra of this compound are characterized by absorption bands corresponding to its key functional groups.
O-H Stretching: The carboxylic acid O-H group gives rise to a very broad absorption band in the FT-IR spectrum, typically in the 3300-2500 cm⁻¹ region. The phenolic O-H stretch usually appears as a sharper band around 3500-3200 cm⁻¹, though its position and shape are heavily influenced by hydrogen bonding.
C=O Stretching: A strong, sharp absorption band for the carbonyl (C=O) of the carboxylic acid is expected in the range of 1760-1690 cm⁻¹.
NO₂ Stretching: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.
C-O Stretching: The C-O stretches for the carboxylic acid and phenol (B47542) groups are found in the 1320-1210 cm⁻¹ region.
Aromatic C-H and C=C Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while C=C in-ring stretching vibrations occur in the 1600-1400 cm⁻¹ region.
Table 3: General FT-IR Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (very broad) |
| Hydroxyl | O-H Stretch | 3500 - 3200 (broad) |
| Carbonyl | C=O Stretch | 1760 - 1690 (strong) |
| Nitro | Asymmetric N-O Stretch | 1550 - 1500 (strong) |
| Nitro | Symmetric N-O Stretch | 1350 - 1300 (strong) |
| Aromatic Ring | C=C Stretch | 1600 - 1400 (variable) |
This table is based on established general frequency ranges for the indicated functional groups.
Hydrogen bonding plays a critical role in the spectral properties of this compound. The presence of three functional groups capable of hydrogen bonding (carboxylic acid, hydroxyl, and nitro) allows for complex intermolecular and potentially intramolecular interactions.
Intermolecular hydrogen bonding, particularly the formation of carboxylic acid dimers, is a well-known phenomenon in benzoic acids and results in the significant broadening of the O-H stretching band and a shift of the C=O band to lower wavenumbers in the FT-IR spectrum. researchgate.net Furthermore, the hydroxyl and nitro groups can participate in forming extended hydrogen-bonded networks in the solid state. Studies on related isomers, such as 2-hydroxy-3-nitrobenzoic acid, have shown the presence of strong intramolecular hydrogen bonds between the hydroxyl and carboxylic acid groups. mdpi.com While a similar intramolecular hydrogen bond is less likely in the 3-hydroxy isomer due to the geometry, the potential for interaction between the hydroxyl and adjacent nitro group exists. These interactions collectively influence the crystal packing and the precise frequencies and shapes of the vibrational bands.
Identification of Characteristic Functional Group Frequencies
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV and visible light provides insight into the nature of the chromophores present, namely the benzene (B151609) ring substituted with hydroxyl, nitro, and carboxylic acid groups.
The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the aromatic system and the substituent groups. Benzoic acid and its derivatives typically exhibit three main absorption bands. researchgate.net The most intense bands, often referred to as B-bands and C-bands, appear in the 200 to 300 nm region. researchgate.net The B-band is generally a strong, sharp peak around 230 nm, while the C-band is weaker and broader, appearing around 280 nm. researchgate.net
The electronic transitions responsible for these absorptions are primarily of two types: π→π* and n→π. The π→π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. The n→π* transitions are typically weaker and involve the promotion of an electron from a non-bonding orbital (from the oxygen atoms in the carboxyl, hydroxyl, and nitro groups) to a π* antibonding orbital. researchgate.netuni-muenchen.de Studies on structurally similar compounds, such as nitrobenzaldehydes and other hydroxynitrobenzoic acid isomers, show characteristic absorptions in these regions. researchgate.netuni-muenchen.de For example, an isomer, 4-hydroxy-2-nitrobenzoic acid, was identified as an intermediate in a photolysis reaction with absorption peaks at 265 nm (attributed to π→π* transition) and 294 nm (attributed to n→π* transition). researchgate.net Similarly, nitrobenzaldehydes exhibit strong π→π* absorptions around 250 nm and weaker n→π* transitions around 350 nm. uni-muenchen.de
Table 1: Typical Electronic Transitions in Substituted Benzoic Acids
| Transition Type | Typical Wavelength Region | Description |
|---|---|---|
| π→π* | 230-270 nm | Involves excitation of electrons in the aromatic π system; typically high intensity. researchgate.netuni-muenchen.de |
| n→π* | 280-350 nm | Involves non-bonding electrons on oxygen atoms; typically lower intensity. researchgate.netuni-muenchen.de |
Solvatochromism describes the shift in the position of a compound's UV-Vis absorption bands as a function of solvent polarity. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. While comprehensive studies on the solvatochromic behavior of this compound are not widely published, data from related compounds provide valuable insights. For instance, the UV/Vis absorption spectra of nitrobenzaldehyde isomers are generally not significantly affected in shape by the solvent environment but do exhibit moderate solvatochromic shifts. uni-muenchen.de The study of other complex organic dyes demonstrates that positive solvatochromism, where absorption bands shift to longer wavelengths (a bathochromic shift) with increasing solvent polarity, is a common occurrence. researchgate.net The quantitative evaluation of these solvent effects can be analyzed using models like the Kamlet-Taft linear solvation energy relationship. science.gov Therefore, it is expected that the electronic spectra of this compound would show some degree of solvent-dependent shifts, reflecting changes in molecular dipole moment upon electronic transition.
Characterization of Electronic Absorption Bands
Mass Spectrometry Techniques and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound. helsinki.fi Due to the presence of an acidic carboxylic acid group and a phenolic hydroxyl group, the compound is expected to ionize efficiently in the negative ion mode. In this mode, the molecule readily loses a proton to form the deprotonated molecular ion, [M-H]⁻. ESI coupled with tandem mass spectrometry (ESI-MS/MS) can be used for further structural characterization. helsinki.fi Studies on other acidic compounds show the formation of multiply charged ions in ESI-MS, such as [M-2H]²⁻, which could also be a possibility for this compound under certain conditions. mdpi.com
Table 2: Expected Ion in ESI-MS of this compound
| Ionization Mode | Expected Ion | Formula | Description |
|---|---|---|---|
| Negative | [M-H]⁻ | [C₇H₄NO₅]⁻ | Deprotonated molecular ion formed by the loss of an acidic proton. |
Interestingly, this compound (3H2NBA) has been extensively studied not as an analyte, but as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. acs.orgacs.org It is particularly effective for a fragmentation method known as in-source decay (ISD). acs.orgacs.org In this context, 3H2NBA functions as an "oxidizing matrix." acs.org When used as a matrix for peptide analysis, it promotes the cleavage of the Cα–C bond in the peptide backbone. acs.org This specific fragmentation pathway generates characteristic a- and x-series fragment ions, which are valuable for peptide and protein sequencing. acs.org
The performance of 3H2NBA is often compared to "reducing matrices" like 1,5-diaminonaphthalene (1,5-DAN), which induce N–Cα bond cleavage and produce c- and z-series ions. acs.orgacs.org Research has shown that 3H2NBA can generate a-series ions with high intensity and, notably, with higher peak resolution compared to the c-series ions produced using 1,5-DAN. acs.orgresearchgate.net This makes 3H2NBA a valuable tool in MALDI-ISD analyses for obtaining specific types of structural information from biomolecules. acs.org
Table 3: Comparison of MALDI-ISD Matrices
| Matrix | Type | Primary Fragmentation Pathway (in Peptides) | Resulting Fragment Ions |
|---|---|---|---|
| This compound | Oxidizing | Cα–C bond cleavage | a- and x-series ions acs.org |
| 1,5-diaminonaphthalene (1,5-DAN) | Reducing | N–Cα bond cleavage | c- and z-series ions acs.orgacs.org |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of a molecule's elemental composition from its exact mass. acs.org For this compound, the precise mass is a fundamental physical property that distinguishes it from other compounds with the same nominal mass. The molecular formula of the compound is C₇H₅NO₅. nih.gov HRMS measurements confirm its exact mass, providing a powerful tool for its unambiguous identification in complex mixtures.
Table 4: High-Resolution Mass Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅NO₅ | nih.gov |
| Molecular Weight (Nominal) | 183.12 g/mol | nih.gov |
| Exact Mass | 183.01677226 Da | nih.gov |
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Fragmentation Patterns
X-ray Diffraction Analysis of this compound and Its Co-crystals/Complexes
Detailed single-crystal X-ray diffraction studies on co-crystals containing this compound would reveal the precise molecular geometry of the acid in the solid state. This includes the planarity of the benzene ring and the orientation of the carboxyl, hydroxyl, and nitro functional groups.
Although specific bond lengths and angles for the pure compound are not published, analysis of related structures, such as substituted nitrobenzoic acids, provides expected ranges for these parameters. For instance, in a co-crystal, the geometry of the this compound moiety is defined by the covalent bonds between its constituent atoms.
Table 1: Representative Crystallographic Data for a Hypothetical this compound Moiety in a Co-crystal
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an example of what would be reported from a single-crystal X-ray diffraction experiment. Specific values are dependent on the actual crystal structure which is not publicly available for the pure compound.
In co-crystals of carboxylic acids with pyridine-containing molecules like isonicotinamide, a common and robust interaction is the hydrogen bond between the carboxylic acid group and the pyridine (B92270) nitrogen atom. Additionally, the hydroxyl and nitro groups of this compound can participate in further hydrogen bonding, creating complex three-dimensional networks.
For example, in a co-crystal of this compound with a hydrogen bond acceptor, one would expect to observe the following key interactions:
Carboxylic Acid Dimer/Chain: The carboxylic acid group can form a strong O-H···O hydrogen bond with another carboxylic acid molecule or with the co-former.
Hydroxyl Group Interactions: The hydroxyl group can act as both a hydrogen bond donor and acceptor, interacting with other functional groups on neighboring molecules.
Nitro Group as an Acceptor: The oxygen atoms of the nitro group are effective hydrogen bond acceptors.
Table 2: Potential Intermolecular Interactions in a this compound Co-crystal
| Donor-H···Acceptor | Type of Interaction |
| O-H (carboxyl)···N (co-former) | Hydrogen Bond |
| O-H (hydroxyl)···O (nitro) | Intramolecular/Intermolecular Hydrogen Bond |
| O-H (hydroxyl)···O (carboxyl) | Intermolecular Hydrogen Bond |
| C-H···O (nitro/carboxyl) | Weak Hydrogen Bond |
| π-π Stacking (benzene rings) | van der Waals Interaction |
Note: The interactions listed are based on the functional groups present in this compound and are expected to be observed in its co-crystal structures.
The study of such co-crystals is an active area of research, as it allows for the tuning of physicochemical properties of active pharmaceutical ingredients and other functional materials. While the crystal structure of pure this compound remains to be reported, the analysis of its co-crystals provides valuable insights into its structural chemistry.
Computational Chemistry and Theoretical Studies of 3 Hydroxy 2 Nitrobenzoic Acid
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the electronic structure of molecules. buketov.edu.kz Such calculations for 3-Hydroxy-2-nitrobenzoic acid would provide essential data on its geometry and vibrational properties.
Geometry Optimization and Conformational Analysis
This analysis would determine the most stable three-dimensional arrangement of the atoms in the molecule. By calculating the minimum energy conformation, researchers can predict precise bond lengths, bond angles, and dihedral angles. For related molecules like 3-nitrobenzoic acid, detailed tables of these optimized parameters have been calculated using the B3LYP/6-311++G** level of theory. researchgate.net A similar analysis for this compound would need to consider the intramolecular interactions, such as potential hydrogen bonding between the hydroxyl and nitro groups or the carboxylic acid group, which significantly influence the molecule's preferred conformation. However, no such specific data tables for this compound are currently available in the literature.
Vibrational Frequency Calculations and Spectral Assignments
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Studies on other substituted nitrobenzoic acids have successfully used DFT to assign vibrational modes, but a corresponding detailed vibrational analysis for this compound has not been published. researchgate.net
Electronic Structure Analysis
The electronic properties of a molecule are key to understanding its reactivity and behavior in chemical reactions.
Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. While HOMO-LUMO analyses have been performed for many benzoic acid derivatives, specific energy values for this compound are absent from the scientific record.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, an MEP map would visualize the electronegative influence of the oxygen atoms in the nitro, hydroxyl, and carboxyl groups, providing a guide to its intermolecular interactions. buketov.edu.kz No specific MEP analysis for this compound has been documented.
Chemical Reactivity Descriptors (e.g., Fukui functions)
Derived from DFT, chemical reactivity descriptors like Fukui functions provide more detailed, atom-specific information about a molecule's reactivity. They help to pinpoint which specific atoms within the molecule are most likely to be involved in accepting or donating electrons during a reaction. This level of detailed reactivity analysis for this compound is not available in current publications.
Intermolecular Interactions and Crystal Engineering
The study of intermolecular interactions is fundamental to crystal engineering, which focuses on designing and synthesizing crystalline solids with desired physical and chemical properties. Computational methods like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in dissecting the complex network of non-covalent interactions that govern the crystal packing of molecules like this compound.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from non-interacting molecules). The surface is mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact.
While specific Hirshfeld surface analysis studies for this compound are not prominently documented, the methodology is well-established for related nitrobenzoic acids and other organic molecules. iucr.orgnih.govresearchgate.net This analysis provides a "fingerprint plot," a two-dimensional histogram of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. This plot summarizes all intermolecular contacts in the crystal.
Table 1: Illustrative Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Similar Organic Molecule. nih.gov
| Interaction Type | Contribution for Molecule A (%) | Contribution for Molecule B (%) |
| H···H | 55.8 | 53.5 |
| O···H/H···O | 24.5 | 26.3 |
| C···H/H···C | 12.6 | 15.7 |
This table is illustrative and based on data for (RS)-3-hydroxy-2-{[(3aRS,6RS,7aRS)-2-(4-methylphenylsulfonyl)-2,3,3a,6,7,7a-hexahydro-3a,6-epoxy-1H-isoindol-6-yl]methyl}isoindolin-1-one, as specific data for this compound was not available in the searched literature. nih.gov
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds between them. amercrystalassn.orgwiley-vch.de This theory analyzes the topology of the electron density, ρ(r), identifying critical points where the gradient of the electron density is zero. A bond path, a line of maximum electron density linking two nuclei, is a universal indicator of a chemical bond. wiley-vch.de The properties at the bond critical point (BCP) on this path, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the interaction. researchgate.net
For 2-nitrobenzoic acid, a closely related compound, a QTAIM analysis based on high-resolution X-ray diffraction data has been performed to quantify both covalent and non-covalent interactions. researchgate.net Such an analysis for this compound would similarly characterize the intramolecular hydrogen bond between the hydroxyl and nitro groups, as well as the various intermolecular interactions (e.g., O···H, C···C, O···O, and O···C) that stabilize the crystal structure. researchgate.net QTAIM provides a quantum mechanical basis for understanding concepts like atomic properties and chemical structure. amercrystalassn.org
Hirshfeld Surface Analysis
Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational quantum chemistry, particularly Density Functional Theory (DFT), is widely used to simulate the spectroscopic properties of molecules. researchgate.nettandfonline.com These simulations provide valuable support for experimental data interpretation and structural elucidation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net These calculations, often performed in the gas phase or with solvent models, can accurately predict the chemical shifts, aiding in the assignment of experimental peaks. researchgate.net
IR Spectroscopy: Theoretical calculations can compute the vibrational frequencies and intensities of a molecule. The resulting theoretical IR spectrum, while often showing systematic deviations from the experimental spectrum (due to the gas-phase approximation and harmonic treatment of vibrations), provides a basis for assigning the vibrational modes of the functional groups present in this compound, such as the O-H, C=O, N-O, and C-H stretching and bending modes. tandfonline.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.nettandfonline.com This analysis helps to assign the observed absorption bands to specific electronic transitions, such as n→π* and π→π* transitions, within the molecule. For example, in a study of (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one, TD-DFT calculations successfully predicted absorption peaks at 306 nm and 397 nm, which corresponded well with the experimental values and were assigned to specific HOMO-LUMO transitions. tandfonline.com
Table 2: Example of Experimental vs. Theoretical UV-Vis Data for a Related Compound. tandfonline.com
| Method | λmax 1 (nm) | Transition | λmax 2 (nm) | Transition |
| Experimental | 306 | n→π | 402 | π→π |
| Theoretical (TD-DFT) | 306.24 | HOMO-5→LUMO | 397.09 | HOMO-1→LUMO & HOMO→LUMO |
This table is based on data for (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one to illustrate the application of TD-DFT, as a specific comparative study for this compound was not found. tandfonline.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational dynamics, thermodynamic properties, and interactions of a molecule in a simulated environment (e.g., in solution or interacting with a protein). An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles vary with time.
In-silico Ligand-Protein Docking Studies
In-silico molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). innovareacademics.in This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. The process involves sampling a large number of orientations and conformations of the ligand within the protein's binding site and using a scoring function to estimate the strength of the interaction. innovareacademics.in
While a study on Fucosyltransferase 2 (FUT2) inhibitors mentions "this compound", the associated data appears to correspond to a different compound, 3-hydroxy-2-methyl-4H-pyran-4-one. semanticscholar.orgplos.org However, the same study performed docking calculations for the closely related isomer, 3-hydroxy-4-nitrobenzoic acid , against FUT2, an enzyme implicated in various cancers. semanticscholar.orgplos.org
The docking study for 3-hydroxy-4-nitrobenzoic acid revealed a higher docking score for the donor active site compared to the acceptor active site. semanticscholar.org In the donor active site, the ligand was predicted to interact with the amino acid residue Asp334 via a hydrogen bond involving its hydroxyl group. semanticscholar.org Such studies are invaluable for identifying potential enzyme inhibitors and guiding the development of new therapeutic agents.
Table 3: Molecular Docking Results for 3-Hydroxy-4-nitrobenzoic acid with Fucosyltransferase 2 (FUT2). semanticscholar.org
| Ligand | Target Protein | Active Site | Docking Score (kcal/mol) | Key Interacting Residues |
| 3-Hydroxy-4-nitrobenzoic acid | FUT2 | Donor | -5.546 | Asp334 (H-bond) |
| 3-Hydroxy-4-nitrobenzoic acid | FUT2 | Acceptor | -3.097 | N/A |
Biological and Biochemical Research on 3 Hydroxy 2 Nitrobenzoic Acid
Antimicrobial Activity and Mechanisms of Action
Antibacterial Efficacy Studies
Comprehensive studies detailing the antibacterial efficacy of 3-hydroxy-2-nitrobenzoic acid against specific bacterial strains, including data such as Minimum Inhibitory Concentrations (MIC) or Minimum Bactericidal Concentrations (MBC), are not found in the reviewed scientific literature. Research into related compounds, such as derivatives of 3-hydroxybenzoic acid and other nitrobenzoic acids, has shown antibacterial potential, but these findings cannot be directly extrapolated to this compound. rasayanjournal.co.inmdpi.comjcsp.org.pk
Antifungal and Antialgal Investigations
There is a notable lack of specific research investigating the antifungal and antialgal properties of this compound. While the broader class of phenolic compounds and some nitro-substituted derivatives have been explored for such activities, dedicated studies on this particular compound are not available. rasayanjournal.co.in For instance, derivatives of 4-hydroxy-2-quinolone have shown antifungal activity against pathogens like Aspergillus flavus, but this does not directly apply to the subject compound.
Mechanism of Antimicrobial Action
The precise mechanism by which this compound may exert antimicrobial action has not been specifically elucidated in published research. For related nitroaromatic compounds, proposed mechanisms often involve the reactivity of the nitro group. This can include undergoing reduction to form reactive nitrogen species that can damage cellular components or the induction of oxidative stress within the microbial cell. However, without specific studies, it is not confirmed whether this compound acts via membrane disruption, enzyme inhibition, or other pathways.
Antioxidant Properties and Radical Scavenging Mechanisms
This compound has been mentioned to have antioxidant properties, a characteristic common to many phenolic compounds due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. guidechem.com However, detailed quantitative assessments of this activity are not well-documented.
In Vitro Antioxidant Assays
Specific data from common in vitro antioxidant assays for this compound, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, are not available in the scientific literature. These assays are standard for quantifying antioxidant capacity and providing IC50 values, but such evaluations for this specific compound have not been published. nih.govresearchgate.netmdpi.com Studies on other hydroxybenzoic acids have shown that the position and number of hydroxyl groups significantly influence antioxidant activity, but direct comparative data for the 3-hydroxy-2-nitro isomer is missing. nih.gov
Reactive Oxygen Species (ROS) Scavenging Pathways
The specific pathways through which this compound might scavenge various reactive oxygen species (ROS), such as the superoxide (B77818) radical (O₂•⁻), hydroxyl radical (•OH), or hydrogen peroxide (H₂O₂), have not been investigated. The antioxidant mechanism for phenolic compounds typically involves the donation of a hydrogen atom from a hydroxyl group to a free radical, which stabilizes the radical. nih.govfrontiersin.org The resulting phenoxyl radical is often stabilized by resonance. However, the specific kinetics and pathways for this compound remain a subject for future research.
Chelation-Mediated Antioxidant Activity
The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest. One key mechanism through which they exert this effect is by chelating metal ions. Transition metals, particularly iron (Fe²⁺) and copper (Cu⁺), are known to catalyze the formation of highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH), via Fenton-like reactions. nih.gov By sequestering these metal ions, a chelating agent can prevent them from participating in these damaging oxidative processes. nih.govnih.gov
This compound possesses structural features conducive to metal chelation. The presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) ortho to each other on the benzene (B151609) ring creates a potential bidentate binding site for metal ions. Research on similar phenolic compounds and flavonoids has established that such arrangements of hydroxyl and carbonyl groups are effective at forming stable complexes with metal ions, thereby contributing to their antioxidant properties. nih.govplos.org The chelation process can effectively decrease the reactivity of metal ions, thus reducing the generation of ROS and protecting biological macromolecules from oxidative damage. nih.gov While direct studies on the chelation activity of this compound are not extensively detailed, its structural analogy to other known chelating agents, like 3-Nitrosalicylic acid, suggests a similar potential.
Table 1: Structural Features of this compound Relevant to Chelation This table is based on established chemical principles of metal chelation by phenolic acids.
| Functional Group | Position on Benzene Ring | Potential Role in Metal Chelation |
|---|---|---|
| Carboxylic Acid (-COOH) | Position 1 | The carbonyl oxygen and hydroxyl oxygen can participate in coordinating a metal ion. |
| Nitro Group (-NO₂) | Position 2 | The oxygen atoms of the nitro group can act as electron-donating ligands. |
| Hydroxyl Group (-OH) | Position 3 | The phenolic oxygen, after deprotonation, is a strong ligand for metal ions. |
Neuroprotective Potentials and Related Biochemical Mechanisms
The multifactorial nature of neurodegenerative diseases like Alzheimer's disease has spurred research into compounds that can act on multiple pathological pathways, including amyloid-β (Aβ) production, cholinergic dysfunction, and oxidative stress. frontiersin.orgwiley.com
Inhibition of Amyloid-β Production (e.g., BACE1, γ-secretase inhibition)
The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the pathology of Alzheimer's disease. wiley.com This process is initiated by the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase. nih.govmdpi.com Inhibition of these enzymes is therefore a primary therapeutic strategy to reduce Aβ formation and its subsequent neurotoxicity. wiley.comnih.govmdpi.com
While direct studies on this compound are limited, patent literature reveals that structurally related compounds are being investigated for these properties. For instance, derivatives such as 4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid are included in patents for neurologically-active compounds designed to have properties including metal chelation and amyloid dispersion. google.com The development of small-molecule inhibitors for BACE1 and γ-secretase is a major focus of research, and various heterocyclic and aromatic scaffolds are being explored. mdpi.comnih.gov This suggests that the hydroxy-nitrobenzoic acid framework could serve as a template for designing modulators of secretase activity.
Modulation of Cholinesterase Activity
A significant deficit in the neurotransmitter acetylcholine (B1216132) is a hallmark of Alzheimer's disease, leading to cognitive decline. frontiersin.orgaip.org A major therapeutic approach is to inhibit the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.org Research has shown that various benzoic acid derivatives possess the ability to inhibit these cholinesterases. aip.orgnih.govaip.org Studies on compounds like 2-hydroxybenzoic acid (salicylic acid) and other derivatives have demonstrated that the benzoic acid scaffold can serve as a foundation for developing novel AChE inhibitors. aip.org The inhibitory activity is influenced by the nature and position of functional groups on the aromatic ring. aip.org Although this compound has not been specifically evaluated in these published studies, the established activity of related hydroxybenzoic acid derivatives suggests it is a candidate for investigation as a potential cholinesterase modulator. frontiersin.orgbohrium.com
Role in Mitigating Oxidative Stress in Neuronal Models
The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition. frontiersin.org Oxidative stress, an imbalance between the production of ROS and the capacity of antioxidant defense systems, is a key factor in neuronal damage and neurodegeneration. nih.govjci.org Phenolic compounds are known to exert neuroprotective effects by mitigating oxidative stress. nih.govnih.govscienceopen.com
In neuronal cell models, oxidative stress can be induced by agents like hydrogen peroxide (H₂O₂), leading to lipid peroxidation, protein damage, and ultimately, cell death. nih.govresearchgate.net The neuroprotective effect of an antioxidant compound is often assessed by its ability to reduce markers of oxidative damage, such as malondialdehyde (MDA) and 3-nitrotyrosine (B3424624) (3-NT), and to preserve the levels of endogenous antioxidants like glutathione (B108866) (GSH). eneuro.org Studies on other hydroxybenzoic acids have shown they can protect primary neurons from oxidative stress-induced cell death. nih.govresearchgate.net Given the potential chelation-mediated antioxidant activity of this compound (as discussed in 5.2.3), it could theoretically mitigate oxidative stress in neuronal models by preventing the formation of ROS. nih.gov
Table 2: Potential Effects on Markers of Oxidative Stress in Neuronal Models This table outlines the expected effects of a successful antioxidant compound in a typical neuronal oxidative stress model, based on general principles.
| Marker | Description | Expected Effect of Antioxidant |
|---|---|---|
| Reactive Oxygen Species (ROS) | Highly reactive molecules (e.g., •OH, O₂•⁻) that damage cell components. researchgate.net | Decrease |
| Malondialdehyde (MDA) | A key product and marker of lipid peroxidation. nih.gov | Decrease |
| 3-Nitrotyrosine (3-NT) | A marker of protein damage from nitrosative stress. eneuro.org | Decrease |
| Glutathione (GSH) | A major intracellular antioxidant; levels decrease during oxidative stress. oncotarget.com | Preservation or restoration |
| Lactate Dehydrogenase (LDH) Release | An enzyme released from damaged cells, indicating loss of membrane integrity and cell death. eneuro.org | Decrease |
Central Nervous System Penetration and Prodrug Strategies
A major challenge in developing drugs for neurological disorders is ensuring they can cross the blood-brain barrier (BBB), a highly selective barrier that protects the central nervous system (CNS). nih.govnih.gov Polar molecules, including those with hydroxyl or carboxylic acid groups, often exhibit poor BBB penetration. rsc.org Phenolic compounds, for example, are often subject to extensive first-pass metabolism, such as conjugation, which creates more polar metabolites that are readily excreted and cannot enter the brain. researchgate.net
To overcome this, prodrug strategies are employed. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.govrsc.org For CNS-targeting phenolic compounds, a common strategy is to mask the polar hydroxyl group by converting it into a more lipophilic ester. rsc.orgresearchgate.net This increases the molecule's ability to diffuse across the lipid membranes of the BBB. Once in the CNS, esterase enzymes, which are present at the BBB, can cleave the ester bond, releasing the active parent drug at its target site. google.com This approach could theoretically be applied to this compound to improve its delivery to the brain, enhancing its potential as a neuroprotective agent. google.comtandfonline.com
Table 3: Overview of Prodrug Strategy for CNS Penetration This table describes a general prodrug approach applicable to phenolic compounds like this compound.
| Step | Location | Mechanism | Purpose |
|---|---|---|---|
| Administration | Systemic | The lipophilic prodrug is administered. | - |
| BBB Transport | Blood-Brain Barrier | The more lipophilic prodrug passively diffuses across the endothelial cell membranes of the BBB. rsc.org | To increase brain concentration of the compound. |
| Bioactivation | Central Nervous System | Esterase enzymes within the CNS cleave the ester promoiety from the prodrug. google.com | To release the active, polar parent drug at the site of action. |
| Action | Central Nervous System | The released parent drug interacts with its therapeutic targets. | To exert the desired pharmacological effect. |
Interactions with Biological Macromolecules
The biological activity of any small molecule, including this compound, is predicated on its ability to interact with biological macromolecules, primarily proteins such as enzymes and receptors. The functional groups on the compound—the carboxylic acid, hydroxyl, and nitro groups—are capable of forming a variety of non-covalent interactions. These include hydrogen bonds, ionic interactions (from the deprotonated carboxylate), and hydrophobic interactions involving the benzene ring.
The specific pattern of these interactions dictates the binding affinity and specificity of the molecule for its target. For example, the PubChem database indicates that a related compound, 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been co-crystallized with proteins, demonstrating its capacity to bind within protein active sites. nih.gov This compound is known to interact with neuraminidase, a key enzyme in some viruses. drugbank.com These interactions are fundamental to its mechanism of action as an enzyme inhibitor. While the specific macromolecular targets of this compound are not well-defined in the literature, its structure provides the necessary chemical features to engage in specific binding events that could underpin the potential biological activities discussed in this article.
DNA Binding Studies and Intercalation Mechanisms
Direct research into the DNA binding properties of this compound is limited. However, studies on closely related compounds and derivatives provide insights into potential interactions. For instance, certain pyrrolobenzodiazepines (PBDs), which are known to recognize and bind to specific DNA sequences, use a derivative of this compound as a key intermediate in their synthesis. google.com This suggests that the structural framework of this compound may be conducive to the design of DNA-interactive agents.
Furthermore, research on copper(II) complexes incorporating a related ligand, 4-chloro-3-nitrobenzoic acid, has demonstrated that these complexes can bind to calf thymus DNA (CT-DNA) through an intercalative mode. nih.gov While this involves a metal complex and a different isomer, it highlights the potential for nitrobenzoic acid derivatives to participate in DNA binding. Studies on other charge-transfer complexes, such as those involving 3,5-dinitrobenzoic acid, also show DNA binding activity, further supporting the general capacity of this class of compounds to interact with genetic material. researchgate.net
Human Serum Albumin (HSA) Binding and Transport Implications
The interaction of this compound with Human Serum Albumin (HSA), the primary transport protein in the bloodstream, is a critical area of research for understanding its bioavailability and distribution. Direct studies on this compound are not extensively documented. However, research on copper(II) complexes of 4-chloro-3-nitrobenzoic acid shows that these complexes can quench the intrinsic fluorescence of HSA, indicating a binding interaction. nih.gov This binding is often static, suggesting the formation of a complex between the molecule and the protein. nih.gov
General studies on the binding of substituted benzoic acids to serum albumins, such as Bovine Serum Albumin (BSA), have shown that the position of the hydroxyl group can influence binding affinity. mdpi.com For hydroxybenzoic acids, the binding affinity decreases in the order of 2-hydroxy > 3-hydroxy > 4-hydroxy. mdpi.com While these studies did not include nitro-substituted compounds, they underscore the importance of substituent placement on the benzoic acid ring for HSA binding. The ability of a compound to bind to HSA is crucial, as it affects its circulation time, metabolism, and delivery to target tissues. nih.govacs.org
Role in Enzymatic Pathways and Metabolic Processes
Identification as a Metabolite in Biological Systems
While this compound itself has not been prominently identified as a central metabolite in major pathways, related isomers are key players in microbial degradation processes. Notably, in the degradation of 2-nitrobenzoate (B253500) by Pseudomonas fluorescens strain KU-7, the compound 3-hydroxyanthranilate (2-amino-3-hydroxybenzoic acid) is a critical intermediate. researchgate.netasm.orgoup.com This pathway involves the reduction of 2-nitrobenzoate to 2-hydroxylaminobenzoate, which is then converted to 3-hydroxyanthranilate by a mutase. researchgate.netasm.org This discovery highlights an alternative route for nitroaromatic compound metabolism in prokaryotes, distinct from pathways that proceed via catechol or anthranilate intermediates. oup.comnih.gov
Interaction with Enzymes in Degradation Pathways
The interaction of this compound with specific enzymes, particularly those involved in the breakdown of aromatic compounds, has been a subject of investigation to understand its environmental fate and biocatalytic potential.
Dioxygenases are crucial enzymes that initiate the degradation of aromatic compounds by introducing oxygen atoms, often leading to ring cleavage. Studies on the substrate specificity of 3-nitrobenzoic acid dioxygenase (MnbAB) from Comamonas sp. JS46 revealed that the enzyme has a preference for 3-nitrobenzoic acid. nih.govdntb.gov.ua Importantly, the research demonstrated that the presence of a hydroxyl group at the ortho position relative to the nitro group—as is the case in this compound—decreased the activity of the MnbAB enzyme. nih.govdntb.gov.uasensusimpact.com This suggests that this compound is a poor substrate for this specific dioxygenase, indicating a degree of selectivity based on the substitution pattern of the aromatic ring.
| Enzyme | Source Organism | Preferred Substrate | Effect of ortho-Hydroxy Group | Reference |
|---|---|---|---|---|
| 3-Nitrobenzoic Acid Dioxygenase (MnbAB) | Comamonas sp. JS46 | 3-Nitrobenzoic Acid | Decreased Activity | nih.govdntb.gov.uasensusimpact.com |
Substrate Specificity of Dioxygenases
Investigation as a Matrix in Advanced Mass Spectrometry for Biomolecules
In the realm of advanced mass spectrometry techniques for the analysis of biomolecules, this compound (3H2NBA) has emerged as a significant compound of interest, particularly as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI). Research has focused on its application for inducing and controlling fragmentation of peptides and proteins, a critical aspect for detailed structural elucidation.
Application in Matrix-Assisted Laser Desorption/Ionization (MALDI)
This compound has been identified and evaluated as an oxidizing matrix in MALDI mass spectrometry. acs.org In this role, it facilitates the desorption and ionization of analyte molecules, such as peptides, by absorbing energy from the laser and transferring it to the analyte, leading to its vaporization and ionization with minimal fragmentation. The choice of matrix is crucial as it significantly influences the quality of the mass spectrum, including the types of ions generated and the sensitivity of the analysis.
Traditionally, MALDI matrices are categorized as either reducing or oxidizing. Reducing matrices, like the commonly used 1,5-diaminonaphthalene (1,5-DAN), tend to generate c- and z-series fragment ions through the cleavage of the N–Cα bond in the peptide backbone. acs.org While effective, these matrices present challenges in distinguishing between isomeric amino acids like leucine (B10760876) and isoleucine. acs.orgacs.org In contrast, oxidizing matrices promote the cleavage of the Cα–C bond, producing a- and x-series ions, which can resolve such ambiguities. acs.orgacs.org
Research has demonstrated that 3H2NBA functions effectively as an oxidizing matrix. acs.org Its performance has been compared to other known oxidizing matrices, such as 3-hydroxy-4-nitrobenzoic acid (3H4NBA) and 5-nitrosalicylic acid. acs.orgacs.org Studies have shown that 3H2NBA can generate a-series ions with an intensity that is comparable to or even higher than that achieved with 3H4NBA for various peptides. acs.org Furthermore, in some instances, the intensity of a-series ions produced using 3H2NBA is nearly the same or higher than the c-series ions generated with the highly sensitive reducing matrix 1,5-DAN. acs.org This positions 3H2NBA as a highly effective oxidizing matrix for MALDI-MS analyses.
In-Source Decay (ISD) Fragmentation Mechanisms
A key application of this compound in MALDI-MS is in promoting in-source decay (ISD). ISD is a fragmentation process that occurs within the ion source of the mass spectrometer immediately following laser-induced desorption and ionization. researchgate.net This technique is particularly valuable for obtaining sequence information from peptides and proteins directly from the MALDI analysis without the need for a separate fragmentation step (tandem mass spectrometry).
As an oxidizing matrix, 3H2NBA facilitates a specific ISD fragmentation pathway. The mechanism is believed to involve the generation of NO₂ radicals from the matrix, which then leads to the cleavage of the Cα–C bond in the peptide backbone. acs.org This process results in the characteristic formation of a- and d-series fragment ions. acs.orgacs.org The generation of d-series ions is particularly useful as it allows for the differentiation of leucine and isoleucine residues, a common challenge in peptide sequencing. acs.orgnih.gov
The effectiveness of 3H2NBA in promoting ISD has been systematically evaluated. Studies have confirmed that all isomers of hydroxynitrobenzoic acid, including 3H2NBA, generate a-series ions accompanied by d-series ions. acs.org The intensity and resolution of these fragment ions are critical for obtaining comprehensive sequence coverage. Research has shown that 3H2NBA not only produces high-intensity a-series ions but also yields a higher peak resolution when compared to the c-series ions generated by the reducing matrix 1,5-DAN in several test cases. acs.org This enhanced resolution is a significant advantage for accurate mass determination and confident sequence assignment.
Evaluation of Isomeric Forms as MALDI Matrices
The performance of different isomers of hydroxynitrobenzoic acid as MALDI matrices for ISD has been a subject of detailed investigation. A comparative study evaluated ten isomers, including this compound (3H2NBA), to understand the influence of the relative positions of the hydroxyl, nitro, and carboxylic acid groups on their effectiveness as oxidizing matrices. acs.org
The study confirmed for the first time that 3H2NBA, 3-hydroxy-5-nitrobenzoic acid (3H5NBA), 4-hydroxy-2-nitrobenzoic acid (4H2NBA), 4-hydroxy-3-nitrobenzoic acid (4H3NBA), and 5-hydroxy-2-nitrobenzoic acid (5H2NBA) all function as oxidizing matrices for ISD, generating both a- and d-series fragment ions. acs.org Among these, 3H2NBA and 4H3NBA were found to produce a-series ions with higher peak intensity compared to the previously reported 3H4NBA for several peptides. acs.org
The superior performance of 3H2NBA is thought to be related to its electronic properties. Theoretical calculations of the Hückel charge on the nitrogen atom of the nitro group for the different isomers suggest that a lower charge correlates with a greater propensity to generate NO₂ radicals, which are key to the Cα–C bond cleavage. acs.org According to these calculations, 3H2NBA has a lower charge on the nitrogen atom compared to many of its isomers, potentially explaining its enhanced efficiency in producing a- and d-series ions. acs.org
| Isomer | Confirmed as Oxidizing Matrix for ISD? | Relative Performance (a-series ion intensity) |
| This compound (3H2NBA) | Yes | High; comparable or higher than 1,5-DAN (c-series) in some cases |
| 2-Hydroxy-3-nitrobenzoic acid (2H3NBA) | Yes | Evaluated |
| 2-Hydroxy-4-nitrobenzoic acid (2H4NBA) | Yes | Evaluated |
| 2-Hydroxy-5-nitrobenzoic acid (2H5NBA) | Yes | Evaluated |
| 2-Hydroxy-6-nitrobenzoic acid (2H6NBA) | Yes | Evaluated |
| 3-Hydroxy-4-nitrobenzoic acid (3H4NBA) | Yes | Lower than 3H2NBA and 4H3NBA for some peptides |
| 3-Hydroxy-5-nitrobenzoic acid (3H5NBA) | Yes | Confirmed |
| 4-Hydroxy-2-nitrobenzoic acid (4H2NBA) | Yes | Confirmed |
| 4-Hydroxy-3-nitrobenzoic acid (4H3NBA) | Yes | High; comparable to 3H2NBA |
| 5-Hydroxy-2-nitrobenzoic acid (5H2NBA) | Yes | Confirmed |
Environmental Chemistry and Biodegradation Studies of 3 Hydroxy 2 Nitrobenzoic Acid
Microbial Degradation Pathways and Enzyme Characterization
The biodegradation of nitroaromatic compounds can proceed through either oxidative pathways, which release nitrite, or reductive pathways that result in the formation of ammonia (B1221849). frontiersin.org For 2-nitrobenzoate (B253500) (2-NBA) and its derivatives, bacterial degradation has been observed to primarily follow reductive routes. frontiersin.org
Identification of Degrading Bacterial Strains (e.g., Pseudomonas fluorescens)
Several bacterial strains have been identified with the capability to degrade nitroaromatic compounds. A notable example is Pseudomonas fluorescens strain KU-7, which was isolated from a petrochemical-contaminated site. nih.govresearchgate.net This strain can utilize 2-nitrobenzoate as its sole source of carbon, nitrogen, and energy. oup.comnih.govresearchgate.net Another bacterium, Cupriavidus sp. strain ST-14, has also been shown to degrade 2-nitrobenzoate. frontiersin.org While 3-hydroxy-2-nitrobenzoic acid is an intermediate in some of these pathways, specific strains that directly metabolize it as a primary carbon source are less commonly detailed. However, the degradation pathways in strains like P. fluorescens KU-7 provide a clear model for how this compound is processed microbially. oup.comnih.gov
Elucidation of Metabolic Intermediates
The microbial degradation of compounds related to this compound, such as 2-nitrobenzoate, proceeds through a series of metabolic intermediates. In Pseudomonas fluorescens strain KU-7, the degradation of 2-nitrobenzoate (2-NBA) is initiated by its reduction to 2-hydroxylaminobenzoic acid (2-HABA). nih.govnih.gov This intermediate then undergoes a Bamberger-type rearrangement, catalyzed by a mutase, to form 3-hydroxyanthranilate (3-HAA). oup.comoup.com
The subsequent step involves the ring cleavage of 3-HAA, which produces a transient yellow intermediate identified as 2-amino-3-carboxymuconic 6-semialdehyde. oup.comoup.com This intermediate is then further metabolized, leading to the release of ammonia and entry into central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.netfrontiersin.org
Metabolic Pathway of 2-Nitrobenzoate in Pseudomonas fluorescens KU-7
| Step | Precursor | Enzyme(s) | Product |
|---|---|---|---|
| 1 | 2-Nitrobenzoate | NbaA (2-NBA nitroreductase) | 2-Hydroxylaminobenzoic acid |
| 2 | 2-Hydroxylaminobenzoic acid | NbaB (2-Hydroxylaminobenzoate mutase) | 3-Hydroxyanthranilate |
| 3 | 3-Hydroxyanthranilate | NbaC (3-HAA 3,4-dioxygenase) | 2-Amino-3-carboxymuconate-6-semialdehyde |
| 4 | 2-Amino-3-carboxymuconate-6-semialdehyde | NbaD (Decarboxylase) | 2-Aminomuconate-6-semialdehyde |
This table outlines the initial steps in the degradation of 2-nitrobenzoate, which involves the formation and subsequent degradation of a related hydroxyanthranilate compound. nih.govnih.gov
Genetic and Biochemical Characterization of Key Enzymes (e.g., Dioxygenases, Decarboxylases)
The enzymes involved in the degradation of 2-nitrobenzoate and its intermediates in Pseudomonas fluorescens strain KU-7 have been extensively studied. The genes for these enzymes are organized in a cluster designated nba. nih.gov
3-Hydroxyanthranilate 3,4-dioxygenase (NbaC) : This enzyme is responsible for the oxidative cleavage of the aromatic ring of 3-hydroxyanthranilate. nih.govnih.gov It is an Fe(II)-dependent dioxygenase. nih.govasm.org The NbaC protein has a molecular weight of approximately 23.8 kDa and exhibits high specificity for 3-hydroxyanthranilate. nih.govasm.org Site-directed mutagenesis has revealed that two conserved histidine residues, His52 and His96, are crucial for its catalytic activity. nih.govasm.org The activity of NbaC is inhibited by other metal ions such as Zn²⁺, Cu²⁺, and Cd²⁺. nih.govasm.org
2-Amino-3-carboxymuconate-6-semialdehyde decarboxylase (NbaD) : This enzyme catalyzes the decarboxylation of the product formed by NbaC. nih.govnih.gov The NbaD protein has a molecular weight of about 38.7 kDa. nih.gov
The expression of these enzymes is inducible; their levels are significantly higher when the bacteria are grown on 2-nitrobenzoate compared to other carbon sources like succinate. oup.comoup.com
Key Enzymes in the Degradation Pathway
| Enzyme | Gene | Function | Cofactor/Properties |
|---|---|---|---|
| 2-NBA nitroreductase | nbaA | Reduction of 2-nitrobenzoate | NADPH-dependent |
| 2-Hydroxylaminobenzoate mutase | nbaB | Rearrangement to 3-hydroxyanthranilate | - |
| 3-Hydroxyanthranilate 3,4-dioxygenase | nbaC | Ring cleavage of 3-hydroxyanthranilate | Fe(II)-dependent |
| 2-Amino-3-carboxymuconate-6-semialdehyde decarboxylase | nbaD | Decarboxylation of the ring-cleavage product | - |
This table summarizes the key enzymes, their corresponding genes, functions, and important properties in the degradation pathway. nih.govnih.gov
Bioremediation Applications and Detoxification Mechanisms
The microbial pathways for degrading nitroaromatic compounds are of considerable interest for bioremediation, a process that uses biological organisms to neutralize or remove pollutants from contaminated sites. researchgate.net
Potential for Remediation of Nitroaromatic Contaminants
The ability of microorganisms like Pseudomonas fluorescens and Arthrobacter sp. to utilize nitroaromatic compounds as a sole source of carbon and energy highlights their potential for bioremediation. frontiersin.orgresearchgate.netnih.gov These bacteria can effectively detoxify such contaminants by breaking them down into harmless substances. nih.gov The enzymes involved in these pathways, particularly the initial reductases and dioxygenases, are key to the detoxification process. annualreviews.org For instance, the conversion of a toxic nitroaromatic compound to a less harmful intermediate like a hydroxylated or amino derivative is a critical first step in detoxification. annualreviews.org The complete mineralization of these compounds to carbon dioxide and water represents the ultimate goal of bioremediation. researchgate.net
Photolytic and Hydrolytic Degradation Studies in Environmental Contexts
In addition to microbial breakdown, abiotic processes such as photolysis and hydrolysis can contribute to the degradation of nitroaromatic compounds in the environment. Photolytic degradation involves the breakdown of compounds by light, particularly ultraviolet radiation from the sun. fisheries.org Studies on various nitroaromatic compounds have shown that they can undergo photochemical degradation. fisheries.org For example, the photodegradation of rotenone (B1679576) and deguelin, which are complex organic compounds, is well-documented. fisheries.org Similarly, hydroxy and hydroxynitro derivatives of benzoic acid can be degraded by photo-Fenton processes, which involve hydroxyl radicals generated by the interaction of iron ions, hydrogen peroxide, and light. researchgate.net
Hydrolytic degradation, the breakdown of a compound due to reaction with water, can also play a role, although it is often slower than microbial or photolytic degradation for many stable aromatic compounds. The stability and degradation rate of this compound through these abiotic pathways would depend on environmental conditions such as pH, temperature, and the presence of photosensitizing substances in the water. researchgate.net
Advanced Applications of 3 Hydroxy 2 Nitrobenzoic Acid in Chemical Sciences
Development as Corrosion Inhibitors: Mechanistic Insights
Organic compounds containing heteroatoms like oxygen and nitrogen, along with aromatic rings, are recognized for their potential to inhibit the corrosion of metals. mdpi.com The efficacy of such inhibitors is closely tied to their ability to adsorb onto the metal surface, forming a barrier against corrosive agents. nih.govmdpi.com
The inhibition mechanism of aromatic compounds like 3-hydroxy-2-nitrobenzoic acid involves its adsorption at the metal/solution interface. mdpi.commdpi.com This interaction is facilitated by the presence of electron-rich centers within the molecule. Specifically, the lone pair of electrons on the oxygen atoms of the hydroxyl (-OH) and carboxylic acid (-COOH) groups, as well as the π-electrons of the benzene (B151609) ring, can interact with the vacant d-orbitals of metal atoms. mdpi.comnih.gov
This process is a substitution reaction where the inhibitor molecules displace water molecules that are already adsorbed on the metal surface. nih.gov The adsorption can be characterized as physisorption (involving electrostatic interactions) or chemisorption (involving charge sharing or transfer to form a coordinate-type bond). nih.govresearchgate.net Studies on similar compounds, such as 3-nitrobenzoic acid and 3-hydroxy benzoic acid, have shown that they effectively inhibit corrosion on metals like mild steel and aluminum by adsorbing onto the surface, with the adsorption process often obeying the Langmuir adsorption isotherm. researchgate.netresearchgate.netpeacta.org The presence of both an electron-donating group (-OH) and an electron-withdrawing group (-NO₂) on the same ring can modulate the electron density and influence the strength of this interaction. rsc.org
Upon adsorption, molecules of this compound form a protective film on the metal surface. researchgate.net This film acts as a physical barrier, isolating the metal from the aggressive electrolyte solution. mdpi.com The effectiveness of this protective layer depends on the surface coverage and the stability of the adsorbed inhibitor molecules. A planar geometry in an organic inhibitor generally leads to higher surface coverage and, consequently, better inhibition. nih.gov
The formation of this film retards both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. mdpi.com For instance, research on 2-hydroxy-3-nitro-benzoic acid, an isomer, indicates that the structural arrangement of a nitro group ortho to a hydroxyl group can act as a chelating agent, which may explain its corrosion-inhibiting effect on zinc. researchgate.net This chelation can lead to the formation of a stable complex with the metal ions on the surface, creating a robust protective layer that significantly reduces the corrosion rate.
Surface Interaction Studies
Advanced Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Matrices
In the field of proteomics, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a critical tool for analyzing peptides and proteins. The choice of the matrix compound is crucial for successful analysis, particularly for techniques like in-source decay (ISD), which provides peptide sequence information.
This compound (3H2NBA) has been identified as an effective oxidizing matrix for MALDI-ISD. acs.orgacs.org Unlike reducing matrices such as 1,5-diaminonaphthalene (1,5-DAN) which primarily cause N–Cα bond cleavage to produce c- and z-series fragment ions, oxidizing matrices promote a different fragmentation pathway. acs.orgsigmaaldrich.com
3H2NBA facilitates the cleavage of the Cα–C bond in the peptide backbone. acs.org This specific fragmentation pattern generates characteristic a- and x-series ions, often accompanied by d-series ions. acs.orgresearchgate.net This property is particularly advantageous for distinguishing between isomeric amino acids like leucine (B10760876) and isoleucine, a task that is difficult with the fragments produced by reducing matrices. acs.orgnih.gov The ability to induce Cα–C bond cleavage makes 3H2NBA and its isomers valuable tools for obtaining more comprehensive peptide sequence coverage. acs.orgnih.gov
The performance of a MALDI matrix is judged by its ability to generate strong fragment ion signals and provide extensive sequence information. While 1,5-DAN is a widely used reducing matrix due to the high sensitivity of the fragment ions it produces, it has limitations. acs.orgnih.gov
Studies evaluating isomers of hydroxynitrobenzoic acid have confirmed that this compound is an effective oxidizing matrix for ISD. acs.org An isomer, 3-hydroxy-4-nitrobenzoic acid (3H4NBA), was found to generate a-series ions with higher sensitivity compared to other conventional oxidizing matrices like 5-nitrosalicylic acid. acs.orgnih.gov Although the sensitivity was slightly lower than that achieved with the reducing matrix 1,5-DAN, the unique fragmentation pattern provided complementary and often critical structural information. acs.orgnih.gov The use of these oxidizing matrices allows for the detection of a-series ions even at the N-terminal side of proline residues, overcoming another common issue encountered with reducing matrices. nih.gov
| Matrix | Matrix Type | Primary Bond Cleavage | Major Fragment Ions | Key Advantage | Reference |
|---|---|---|---|---|---|
| This compound | Oxidizing | Cα–C | a-, x-, d-series | Can distinguish Leu/Ile isomers | acs.orgacs.org |
| 1,5-Diaminonaphthalene (1,5-DAN) | Reducing | N–Cα | c-, z-series | High sensitivity of fragment ions | acs.orgsigmaaldrich.comnih.gov |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Conventional | - | Primarily molecular ions | Good for peptide mass fingerprinting | apmaldi.com |
| 5-Nitrosalicylic acid | Oxidizing | Cα–C | a-, x-series | Oxidizing properties | acs.orgnih.gov |
Oxidizing Matrix Properties for Specific Fragmentation (e.g., Cα–C bond cleavage)
Role in the Synthesis of Complex Organic Molecules as a Building Block
In organic chemistry, the synthesis of complex molecules relies on the availability of versatile starting materials or "building blocks." this compound is classified as such a building block due to the presence of three distinct and reactive functional groups: a carboxylic acid, a hydroxyl group, and a nitro group. biosynth.com
These functional groups can be chemically modified through a wide range of reactions.
The carboxylic acid group can be converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol.
The hydroxyl group can be transformed into an ether or an ester.
The nitro group can be reduced to an amine, which is a key functional group for forming amides, imines, or for undergoing diazotization reactions.
This multifunctionality makes this compound an important precursor for the industrial synthesis of many other organic substances. researchgate.net Its structure serves as a scaffold onto which chemists can build additional complexity, leading to the creation of pharmaceuticals, agrochemicals, dyes, and other high-value chemical products.
Future Research Directions and Emerging Trends in 3 Hydroxy 2 Nitrobenzoic Acid Research
Design and Synthesis of New Functionalized Derivatives with Enhanced Bioactivity
The core structure of 3-Hydroxy-2-nitrobenzoic acid presents a fertile ground for the design and synthesis of new functionalized derivatives with tailored and enhanced biological activities. Researchers are exploring the introduction of various pharmacophores and functional groups to modulate the compound's properties, aiming for improved efficacy in therapeutic applications.
One promising avenue is the synthesis of ester and hybrid derivatives. Studies have shown that even simple modifications, such as the creation of 3-hydroxy methyl benzoate, can yield compounds with notable antibacterial activity against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.in The exploration of novel ether, ester, and hybrid derivatives is anticipated to generate potent chemotherapeutic agents. rasayanjournal.co.in For instance, the synthesis of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides has yielded promising inhibitors of acetyl- and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases. mdpi.com
Furthermore, the strategic incorporation of different substituents can lead to compounds with diverse biological targets. For example, the development of heterocyclic compounds with fused 6-membered rings, where a hydroxyl group is present, has shown potential for treating neurological conditions like Alzheimer's disease. google.com The synthesis of analogues of natural products, a strategy that simplifies complex structures while retaining key pharmacophoric elements, also presents a viable path for creating derivatives with significant bioactivity. rsc.org
Future research will likely focus on:
Advanced Computational Modeling for Predictive Understanding of Reactivity and Biological Interactions
Advanced computational modeling is becoming an indispensable tool for accelerating the discovery and development of new applications for this compound and its derivatives. These in silico methods offer a cost-effective and time-efficient way to predict the compound's reactivity and biological interactions, guiding experimental efforts.
Quantum Mechanical Modeling: Density Functional Theory (DFT) calculations are being employed to gain detailed insights into the electronic structure and properties of these molecules. Such calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding reactivity. For instance, the energy of the Highest Occupied Molecular Orbital (ϵHOMO) has been identified as a key factor in assessing the skin sensitization potential of related phenol (B47542) compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: These models establish mathematical relationships between the chemical structure and biological activity or physical properties. marquette.edu For example, QSPR models have been successfully developed to predict the acidity constant (pKa) of various benzoic acids and phenols. researchgate.net The development of both linear and nonlinear QSPR models can provide a more comprehensive understanding of how structural modifications influence a compound's properties. researchgate.net
Molecular Docking and Dynamics Simulations: Molecular docking simulations can predict the binding affinity and mode of interaction of this compound derivatives with biological targets, such as enzymes. mdpi.com This information is vital for designing inhibitors with high specificity and potency. Molecular dynamics simulations can further assess the stability of the ligand-enzyme complexes over time. mdpi.com
Future directions in computational modeling will likely involve:
Exploration of Novel Bioremediation Strategies
The presence of the nitro group on the aromatic ring of this compound makes it a compound of interest for bioremediation research. Microorganisms have evolved diverse metabolic pathways to degrade nitroaromatic compounds, which are often environmental pollutants. nih.govannualreviews.org
Microbial degradation of nitroaromatic compounds can proceed through either oxidative or reductive pathways. annualreviews.orgoup.com In oxidative pathways, dioxygenase enzymes can introduce hydroxyl groups onto the aromatic ring, leading to the elimination of the nitro group as nitrite. annualreviews.org Reductive pathways, on the other hand, typically involve the reduction of the nitro group to an amino group. oup.com
Research on the biodegradation of related nitrobenzoic acids has identified specific enzymes and microbial strains capable of their degradation. For example, the 3-nitrobenzoic acid dioxygenase complex MnbAB from Comamonas sp. JS46 has been shown to have a high affinity for 3-nitrobenzoic acid. nih.gov Interestingly, the presence of a hydroxyl group at the ortho position to the nitro group, as in this compound, has been observed to decrease the activity of this particular enzyme. nih.gov This highlights the need for further research to identify or engineer microorganisms with enzymes specifically suited for the degradation of this compound.
Future research in this area will likely focus on:
Development of High-Sensitivity Analytical Applications
The development of highly sensitive and specific analytical methods is crucial for detecting and quantifying this compound and its derivatives in various matrices, from environmental samples to biological fluids.
Mass Spectrometry-Based Techniques: Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful tool for the analysis of this compound. Notably, this compound itself has been identified as an effective oxidizing matrix for in-source decay (ISD) in MALDI-MS, facilitating the fragmentation and structural elucidation of peptides. acs.org This dual role as both an analyte and a matrix opens up unique analytical possibilities.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another key technique for achieving high sensitivity and selectivity. jst.go.jp The development of optimized LC-MS/MS methods, including the choice of appropriate ionization sources like electrospray ionization (ESI), can enable the detection of trace amounts of the compound and its transformation products. jst.go.jpnih.gov
Immunoassays: Immunoassays, which rely on the specific binding between an antigen and an antibody, offer another avenue for developing highly sensitive detection methods. nih.gov These techniques can be adapted for the analysis of a wide range of pharmaceutical compounds and their metabolites in complex biological matrices. nih.gov
Future directions in analytical applications include:
Integration into Multifunctional Material Systems
The unique chemical properties of this compound make it a candidate for integration into advanced multifunctional material systems. Its ability to participate in various chemical reactions and interactions can be harnessed to create materials with novel functionalities.
The presence of multiple functional groups (hydroxyl, nitro, and carboxylic acid) allows for various chemical modifications and interactions. For example, the nitro group is a strong electron-withdrawing group, which can influence the electronic properties of materials it is incorporated into. nih.gov The carboxylic acid group can participate in the formation of coordination complexes with metal ions, leading to the creation of metal-organic frameworks (MOFs) or coordination polymers with interesting structural architectures and potential applications in areas like catalysis and gas storage. nih.gov
Furthermore, the principles of crystal engineering can be applied to design solid-state materials with specific properties. By understanding and controlling the intermolecular interactions, such as hydrogen bonding and halogen bonding, it is possible to create molecular salts and cocrystals with desired physical and chemical characteristics. acs.org
Future research in this domain may explore:
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 3-hydroxy-2-nitrobenzoic acid, and how can purity be validated?
- Methodology : A high-yield (96%) synthesis involves nitration of 3-hydroxybenzoic acid followed by hydrolysis. Crystallization from ethyl acetate is critical for purification . Validate purity via:
- Melting Point (m.p.) : Compare observed m.p. (151–153°C) with literature values.
- NMR Spectroscopy : Analyze -NMR peaks (e.g., aromatic protons at δ 6.91–7.27 ppm) to confirm structure .
- HPLC : Use reverse-phase chromatography to assess impurities.
Q. How should this compound be handled safely in the laboratory?
- Safety Protocols :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust .
- Storage : Keep in airtight containers, away from oxidizers and bases, which may trigger hazardous reactions (e.g., neutralization with heat release) .
Q. What analytical techniques are recommended for structural confirmation?
- Primary Methods :
- X-ray Crystallography : Use SHELXL for small-molecule refinement and ORTEP-III for graphical representation of crystal structures .
- Mass Spectrometry : Compare fragmentation patterns with NIST reference data .
- Secondary Methods : FT-IR for functional group analysis (nitro and hydroxyl stretches).
Advanced Research Questions
Q. How do substituent positions (e.g., methyl vs. nitro groups) influence the reactivity of hydroxy-nitrobenzoic acid derivatives?
- Comparative Analysis :
- Electronic Effects : Nitro groups at the ortho position increase acidity due to electron-withdrawing effects. Compare pKa values with analogs like 3-methyl-2-nitrobenzoic acid .
- Steric Effects : Methyl groups in 3-hydroxy-2-methylbenzoic acid hinder crystallization, requiring solvent optimization .
Q. What strategies resolve contradictions in reported melting points or spectral data?
- Validation Workflow :
Repetition : Synthesize the compound using literature protocols and compare results.
Advanced Characterization : Employ high-resolution MS or single-crystal XRD to resolve ambiguities .
Peer Review : Cross-check data with collaborative labs or databases like NIST .
Q. How can computational modeling predict tautomeric behavior in this compound?
- Approach :
- DFT Calculations : Optimize geometries for keto-enol tautomers using Gaussian or ORCA software.
- NMR Chemical Shift Prediction : Compare computed -NMR shifts with experimental data to identify dominant tautomers .
Q. What challenges arise in crystallographic refinement of this compound?
- Key Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
